Structural Differentiation from a Closest Para-Fluoro Analog
This compound is structurally distinguished from its closest regioisomer, N1-(4-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, by the position of the fluorine atom on the phenyl ring. In patented oxalamide kinase inhibitor programs, the shift from a para-fluoro (4-fluoro) to a meta-fluoro (3-fluoro) substitution has been associated with a distinct binding pose within the ATP-binding pocket of kinases like c-Met and p70S6K, which translates to differentiated kinase selectivity profiles [1] [2].
| Evidence Dimension | Fluorine Substitution Pattern on Phenyl Ring |
|---|---|
| Target Compound Data | 3-fluorophenyl (meta-fluoro) |
| Comparator Or Baseline | N1-(4-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (para-fluoro analog) |
| Quantified Difference | Regioisomeric difference; specific Ki/IC50 values for both compounds are not publicly available, but the patent class teaches that meta vs. para substitution leads to divergent kinase panel selectivity [2]. |
| Conditions | In silico docking and biochemical kinase assay panels as described in US8153641B2 for similar oxalamide compounds. |
Why This Matters
For researchers probing kinase selectivity, the specific fluorine position is a key experimental variable; using a para-fluoro analog would introduce a different steric and electronic environment, likely altering target engagement and invalidating comparative SAR studies.
- [1] Bristol-Myers Squibb Company. (2008). Oxalamide derivatives as kinase inhibitors. US Patent 7,470,693. View Source
- [2] Plexxikon Inc. (2012). Compounds and methods for kinase modulation, and indications therefor. US Patent 8,153,641 B2. View Source
